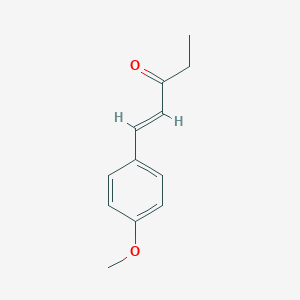

1-(4-Methoxyphenyl)pent-1-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQOBRACOQXGE-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231670 | |

| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white to pale yellow crystals with a sweet, buttery, caramellic odour | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

278.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-27-8, 82297-64-1 | |

| Record name | 1-Penten-3-one, 1-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082297641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 104-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0ZZO1ACOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.3 - 61.9 °C | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-(4-Methoxyphenyl)pent-1-en-3-one molecular weight and formula

Structural Characterization, Synthetic Protocols, and Pharmacophore Analysis[1][2]

Executive Summary & Chemical Identity[1][2][3][4][5]

1-(4-Methoxyphenyl)pent-1-en-3-one is a pivotal

In drug discovery, this scaffold serves as a "privileged structure" due to its Michael acceptor functionality, capable of covalent interactions with cysteine residues in biological targets (e.g., Nrf2/Keap1 pathway modulation, COX-2 inhibition). Commercially, it is also utilized in the flavor and fragrance industry (FEMA 2673) for its sweet, buttery olfactory profile.

Physicochemical Profile[1][3][4][5][6][7][8][9][10]

| Property | Value |

| IUPAC Name | (E)-1-(4-Methoxyphenyl)pent-1-en-3-one |

| Common Synonyms | Ethyl p-methoxystyryl ketone; |

| CAS Registry Number | 104-27-8 |

| Molecular Formula | |

| Molecular Weight | 190.24 g/mol |

| Physical State | White to pale yellow crystalline solid or oil (dependent on purity) |

| Melting Point | 59–61 °C |

| Solubility | Soluble in EtOH, DMSO, |

| LogP (Predicted) | ~2.5 – 2.7 |

Synthetic Pathway: Regioselective Aldol Condensation

The synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one presents a classic challenge in regioselectivity.[1][2] The reaction involves the Claisen-Schmidt condensation of 4-methoxybenzaldehyde (Anisaldehyde) and 2-butanone (Methyl Ethyl Ketone) .[1][2]

Critical Process Parameter (CPP): 2-Butanone possesses two nucleophilic sites: the C1-methyl (kinetic, less hindered) and the C3-methylene (thermodynamic, more substituted).[2]

-

Target Product (Linear): Result of condensation at C1.

-

Side Product (Branched): Result of condensation at C3 (yielding 3-methyl-4-(4-methoxyphenyl)but-3-en-2-one).[1][2]

To favor the linear 1-penten-3-one scaffold, the reaction is typically conducted under conditions that maximize steric differentiation, often using sodium hydroxide in ethanol.[1][2]

Reaction Mechanism Visualization

Figure 1: Synthetic workflow for the Claisen-Schmidt condensation targeting the linear enone.[1][2]

Optimized Experimental Protocol

Objective: Synthesis of (E)-1-(4-Methoxyphenyl)pent-1-en-3-one (10 mmol scale).

Reagents:

-

2-Butanone: 2.16 g (30 mmol) (Excess used to drive kinetic enolate formation)[1]

-

NaOH (10% aq): 5 mL

-

Ethanol (95%): 15 mL

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde in ethanol.

-

Addition: Add 2-butanone to the solution.

-

Catalysis: Dropwise add the 10% NaOH solution over 5 minutes while stirring vigorously at room temperature (20–25 °C).

-

Reaction: Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The product spot will be UV-active and distinct from the aldehyde.[1][2]

-

Work-up:

-

Neutralize with dilute HCl (1M) to pH 7.

-

Evaporate ethanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the pure pale yellow solid.[2]

Structural Characterization (Spectroscopic Validation)

Trustworthy identification requires confirming the trans geometry of the alkene and the integrity of the ethyl ketone tail.

| Technique | Diagnostic Signal | Interpretation |

| AA'BB' system of the p-disubstituted benzene ring. | ||

| Methoxy group ( | ||

| Methylene of the ethyl ketone group ( | ||

| Methyl of the ethyl ketone group ( | ||

| IR Spectroscopy | 1660 | Conjugated Carbonyl ( |

| 1600 | Alkene ( | |

| Mass Spectrometry | Molecular ion peak. | |

| Loss of ethyl group (characteristic of ethyl ketones). |

Therapeutic Potential: The Michael Acceptor Pharmacophore

The biological activity of 1-(4-Methoxyphenyl)pent-1-en-3-one is largely dictated by its

Key Pathways:

-

Nrf2 Activation: Alkylation of Keap1 cysteines releases Nrf2, triggering the antioxidant response element (ARE).

-

Anti-inflammatory: Inhibition of NF-

B pathway via direct interaction with IKK

Pharmacodynamic Interaction Diagram

Figure 2: Mechanism of Action (MOA) depicting the covalent modification of protein targets by the enone warhead.[1]

References

-

PubChem. (2025).[1][2][3] Compound Summary: 1-(4-Methoxyphenyl)pent-1-en-3-one.[1][2][11][5] National Center for Biotechnology Information.[1][2] [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: FEMA 2673. [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Reference for standard Claisen-Schmidt protocols).

-

Dinkova-Kostova, A. T., et al. (2001).[2] "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups."[1][2] Proceedings of the National Academy of Sciences, 98(6), 3404-3409. [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one | C13H16O2 | CID 5373780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)-1,4-Pentadien-3-One | C19H18O5 | CID 6474893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxyphenyl)-1-pentene-3-one | C12H14O2 | CID 61008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. PubChemLite - Isopropyl 4-methoxystyryl ketone (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 6. azom.com [azom.com]

- 7. Nabumetone - Wikipedia [en.wikipedia.org]

- 8. 1-(4-Methoxyphenyl)-1-penten-3-one | 104-27-8 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 11. 1-(4-Methoxyphenyl)-1-penten-3-one | C12H14O2 | CID 5803450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Utilization of 1-(4-Methoxyphenyl)pent-1-en-3-one

[1]

Executive Summary

This technical guide provides a rigorous safety and operational framework for handling 1-(4-Methoxyphenyl)pent-1-en-3-one (CAS: 104-27-8).[1] Often utilized as a synthetic intermediate in medicinal chemistry and a fragrance ingredient (FEMA 2673), this compound belongs to the class of

Critical Safety Insight: The primary hazard of this molecule is not acute lethality, but skin sensitization (allergic contact dermatitis) driven by its chemical structure. It acts as a Michael acceptor, forming covalent bonds with nucleophilic residues (cysteine/lysine) on skin proteins. This guide prioritizes the mitigation of this specific electrophilic mechanism through engineered controls and chemical quenching protocols.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Understanding the physical state and lipophilicity is essential for predicting skin penetration and selecting appropriate barrier protection.

Table 1: Physicochemical Profile

| Property | Data | Operational Implication |

| IUPAC Name | (E)-1-(4-Methoxyphenyl)pent-1-en-3-one | Primary identifier for inventory/labeling.[1][2] |

| CAS Number | 104-27-8 | Use for SDS retrieval.[1] |

| Molecular Formula | MW: 190.24 g/mol .[1] | |

| Physical State | Pale yellow solid or oil (purity dependent) | Dust or aerosol inhalation risk.[1] |

| Melting Point | ~61-62 °C | Low melting point; store cool to prevent fusing.[1] |

| LogP (Octanol/Water) | ~2.5 (Estimated) | High Skin Permeability. Lipophilic enough to cross the stratum corneum. |

| Solubility | Ethanol, Acetone, Chloroform | Insoluble in water; aqueous washdown is ineffective. |

| Reactivity Class | Michael Acceptor (Electrophile) | Reacts with thiols, amines, and strong bases. |

Part 2: The Hazard Core – Electrophilic Reactivity[3]

To handle this compound safely, one must understand why it is toxic. The toxicity is not random; it is a direct function of the conjugated enone system.

Mechanism of Action: The Michael Addition

The

Scientific Consequence: This covalent binding (haptenization) triggers the immune system, leading to sensitization (Category 1). Once sensitized, a researcher may experience anaphylactic-type reactions upon minute re-exposure.[1]

Figure 1: Mechanism of protein haptenization via Michael Addition.[1] The formation of the covalent adduct is the molecular initiating event for skin sensitization.

Part 3: Toxicology & Health Hazards[1][4]

Based on Structure-Activity Relationships (SAR) and available data for structural analogs (e.g., methyl anisyl acetone):

-

Skin Sensitization (H317): High Risk. The combination of lipophilicity (LogP ~2.5) and electrophilicity makes it a potent sensitizer.[1]

-

Skin/Eye Irritation (H315/H319): Causes reversible inflammation upon contact.[1]

-

Genotoxicity: Many

-unsaturated ketones show weak mutagenicity in Ames tests (strain TA100) due to DNA alkylation, though metabolic detoxification (glutathione conjugation) often mitigates this in vivo. Treat as a potential weak genotoxin.[1]

Part 4: Safe Handling Protocols (Self-Validating Systems)

Do not rely on "carefulness." Rely on engineering controls.

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

-

Airflow Check: Verify face velocity is >0.5 m/s before use.

Personal Protective Equipment (PPE)[1]

-

Gloves: Standard nitrile gloves are insufficient for prolonged contact with enones due to permeation.[1]

-

Recommendation: Double-gloving (Nitrile outer / Laminate inner) or specific "Silver Shield" laminate gloves for stock solution handling.[1]

-

-

Respiratory: If handling solid powder outside a hood (not recommended), use a P3/N95 particulate respirator.

Decontamination Solution (The "Quench")

Water alone will not clean a spill; it spreads it. You must chemically destroy the electrophile.

-

Recipe: 5% Sodium Bisulfite (

) or Sodium Thiosulfate in water. -

Mechanism: The bisulfite ion acts as a sacrificial nucleophile, permanently binding the enone into a water-soluble sulfonate adduct that is non-reactive and easily washed away.

Part 5: Synthesis & Experimental Handling[1][5][6]

Scenario: Synthesis via Aldol Condensation of 4-methoxybenzaldehyde and 2-butanone.

This protocol includes mandatory safety checkpoints to prevent exposure to the active enone.

Figure 2: Synthesis workflow emphasizing the critical safety checkpoint where the active enone is formed.

Step-by-Step Protocol

-

Setup: In a fume hood, charge a round-bottom flask with 4-methoxybenzaldehyde (1.0 eq) and 2-butanone (3.0 eq). The excess ketone minimizes polymerization.

-

Catalysis: Add 10% NaOH solution dropwise. Stir at room temperature.

-

Note: Kinetic control favors the linear product (attack at the methyl group of 2-butanone).[1]

-

-

Monitoring: Monitor via TLC. The enone product will likely be UV-active and less polar than the aldehyde.

-

Quenching (Critical): Once complete, neutralize with dilute HCl.

-

The "Safety Wash": During the extraction (Ethyl Acetate), wash the organic layer with 10% Sodium Bisulfite .

-

Why? This removes unreacted aldehyde and scavenges traces of volatile, low-molecular-weight side products that could be potent sensitizers.[1]

-

-

Isolation: Dry over

and concentrate. If recrystallization is needed, use Ethanol/Water.

Part 6: Emergency Response

Spills

-

Evacuate the immediate area.

-

Don PPE: Double gloves, goggles, lab coat.

-

Quench: Cover the spill with Sodium Bisulfite solution or solid sodium carbonate mixed with absorbent clay. Allow to sit for 5-10 minutes to react.

-

Clean: Sweep up the slurry into a hazardous waste container. Wash the surface with soap and water.[2][4]

First Aid

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5803450, 1-(4-Methoxyphenyl)-1-penten-3-one.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-(4-methoxyphenyl)pent-1-en-3-one.[1] (Classified as Skin Sens. 1).[1] Retrieved from [Link][1]

-

Schultz, T. W., et al. (2008).Formation of Categories from Structure-Activity Relationships to Allow Read-Across for Risk Assessment: Toxicity of

-Unsaturated Carbonyl Compounds.[1] Chemical Research in Toxicology.[1] (Establishes the Michael acceptor toxicity mechanism). Retrieved from [Link][1] -

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: FEMA 2673.[1] (Provides usage and identity data). Retrieved from [Link][1]

Methodological & Application

Application Note: Heterocyclic Synthesis from 1-(4-Methoxyphenyl)pent-1-en-3-one

Executive Summary

This application note details the synthetic utility of 1-(4-Methoxyphenyl)pent-1-en-3-one , a versatile

This guide provides validated protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield synthesis and reproducibility in a research setting.

Chemical Profile & Reactivity

Compound: 1-(4-Methoxyphenyl)pent-1-en-3-one Structure: 4-MeO-C₆H₄-CH=CH-C(=O)-CH₂CH₃ Molecular Weight: 204.27 g/mol [1]

Reactivity Analysis

The molecule possesses two primary reactive centers that facilitate heterocyclization with binucleophiles:[1]

- -Carbon (Electrophilic): Susceptible to Michael addition by nucleophiles (e.g., amines, thiols).[1]

-

Carbonyl Carbon (Electrophilic): Susceptible to 1,2-addition (condensation) to form imines/hydrazones.[1]

The 4-methoxy group on the aryl ring acts as an electron-donating group (EDG), slightly reducing the electrophilicity of the

Strategic Synthesis Map

The following diagram illustrates the divergent synthetic pathways available from the parent enone.

Figure 1: Divergent synthesis pathways from the parent enone scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of Pyrazolines

Target: 3-Ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole Mechanism: The reaction proceeds via the formation of a hydrazone intermediate followed by a 5-exo-trig cyclization (Michael-type addition of the amino group to the double bond).[1]

Reagents:

-

1-(4-Methoxyphenyl)pent-1-en-3-one (10 mmol)[1]

-

Hydrazine hydrate (99%, 20 mmol)[1]

-

Ethanol (Absolute, 30 mL)

-

Glacial Acetic Acid (Catalytic, 5-10 drops)[1]

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the enone in 30 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate (20 mmol) dropwise to the stirring solution.

-

Catalysis: Add 5-10 drops of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the mixture to room temperature. Pour onto crushed ice (approx. 100g).

-

Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure pyrazoline.[1]

Yield Expectation: 75–85% Key Observation: Formation of a pale yellow/white solid.[1]

Protocol B: Synthesis of Isoxazoles

Target: 3-Ethyl-5-(4-methoxyphenyl)isoxazole (or isoxazoline derivative)

Mechanism: Nucleophilic attack by nitrogen on the carbonyl (oxime formation) followed by intramolecular oxygen attack on the

Reagents:

-

1-(4-Methoxyphenyl)pent-1-en-3-one (10 mmol)[1]

-

Hydroxylamine hydrochloride (15 mmol)[1]

-

Sodium Acetate (anhydrous, 15 mmol)[1]

-

Ethanol (30 mL)

Procedure:

-

Preparation: Dissolve hydroxylamine HCl and sodium acetate in 10 mL of water.

-

Mixing: Dissolve the enone in 30 mL ethanol in a flask. Add the aqueous hydroxylamine solution.[1]

-

Reflux: Reflux the mixture for 8–10 hours.

-

Work-up: Remove excess solvent under reduced pressure (rotary evaporator). Pour the residue into ice-cold water.

-

Purification: Filter the solid and recrystallize from dilute ethanol.

Yield Expectation: 65–75%

Protocol C: Synthesis of Pyrimidine-2-thiones

Target: 4-(4-Methoxyphenyl)-6-ethyl-3,4-dihydropyrimidin-2(1H)-thione Mechanism: Base-catalyzed Michael addition of thiourea followed by cyclization and dehydration.[1]

Reagents:

-

1-(4-Methoxyphenyl)pent-1-en-3-one (10 mmol)[1]

-

Thiourea (15 mmol)[1]

-

Potassium Hydroxide (KOH, 15 mmol)[1]

-

Ethanol (40 mL)

Procedure:

-

Catalyst Prep: Dissolve KOH in a minimal amount of water and add to the ethanol.[1]

-

Reaction: Add the enone and thiourea to the alkaline ethanolic solution.

-

Reflux: Heat to reflux for 10–12 hours. The solution may turn deep yellow/orange.[1]

-

Neutralization: Cool the mixture and acidify with dilute HCl (1N) to pH ~4–5. This step is critical to precipitate the product.[1]

-

Isolation: Filter the resulting solid.

-

Purification: Recrystallize from ethanol/DMF mixture (9:1).

Yield Expectation: 60–70%

Mechanistic Workflow (Pyrazoline Formation)

Understanding the stepwise mechanism is crucial for troubleshooting low yields.[1]

Figure 2: Stepwise mechanism for the conversion of enone to pyrazoline.

Characterization Guide

To validate the synthesis, look for these specific NMR signals.

| Compound Type | Key Proton Signal ( | Chemical Shift ( | Diagnostic Feature |

| Parent Enone | Vinyl Protons ( | 6.8 – 7.8 (doublets) | Large coupling constant ( |

| Pyrazoline | 2.9 – 3.5 (multiplet) | Loss of vinyl protons; appearance of ABX pattern for ring protons.[1] | |

| Isoxazole | Isoxazoline ring proton | 6.2 – 6.5 (singlet/doublet) | Distinct shift from parent alkene.[1] |

| Pyrimidine | 9.0 – 10.5 (broad singlet) | Exchangeable with |

Troubleshooting & Optimization

Issue: Low Yield / Oily Product

-

Cause: Incomplete cyclization or presence of unreacted chalcone.[1]

-

Solution: Extend reflux time. Ensure the enone is fully dissolved before adding the binucleophile.[1] If the product is oily, triturate with cold ether or hexane to induce crystallization.[1]

Issue: Retro-Aldol Reaction

-

Cause: Strong basic conditions (in Pyrimidine synthesis) can sometimes cleave the enone back to the aldehyde and ketone.[1]

-

Solution: Monitor temperature strictly. Do not exceed 80°C. If degradation occurs, switch to a milder base like Sodium Ethoxide or use acid catalysis (Biginelli conditions).[1]

Issue: Polymerization

-

Cause: High concentration of the

-unsaturated system under thermal stress.[1] -

Solution: Perform the reaction under an inert atmosphere (

) and add a radical inhibitor (e.g., hydroquinone) if scaling up significantly.[1]

References

-

PubChem. (2025).[1][3][4] 1-(4-Methoxyphenyl)pent-1-en-3-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Lévai, A. (2002).[1] Synthesis of pyrazolines from chalcones and their derivatives. Journal of Heterocyclic Chemistry. (General reference for chalcone-to-pyrazoline mechanisms).

-

Fadda, A. A., et al. (2012).[1] Synthesis and antimicrobial activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society.[1] Available at: [Link][1]

-

Organic Chemistry Portal. (2025). Synthesis of Pyrazoles and Pyrazolines. Available at: [Link]

-

MDPI. (2023).[1] Synthesis of Heteroaromatic Compounds. Molecules Special Issue. Available at: [Link][1]

Sources

The Versatile Chalcone: 1-(4-Methoxyphenyl)pent-1-en-3-one as a Pivotal Building Block in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of organic synthesis, the quest for versatile and efficient building blocks is paramount for the construction of complex molecular architectures. Among these, α,β-unsaturated ketones, and specifically chalcones, have emerged as privileged scaffolds. This application note delves into the multifaceted utility of 1-(4-methoxyphenyl)pent-1-en-3-one , a prominent member of the chalcone family. Its unique structural features, comprising a reactive Michael acceptor system and functionalities amenable to diverse transformations, position it as a valuable precursor for the synthesis of a wide array of organic compounds, including various biologically active heterocycles. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its synthetic applications, supported by detailed, field-proven protocols.

The strategic importance of 1-(4-methoxyphenyl)pent-1-en-3-one lies in its inherent reactivity. The electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This fundamental reactivity profile opens avenues for a multitude of synthetic transformations, making it a cornerstone for the synthesis of more complex molecules.

Core Synthetic Applications and Protocols

This section elucidates the primary applications of 1-(4-methoxyphenyl)pent-1-en-3-one as a synthetic building block, providing detailed experimental protocols for key transformations. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and optimization strategies.

Synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one via Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[1] In this case, 4-methoxybenzaldehyde reacts with 2-butanone to yield the target compound.

Reaction Mechanism: The reaction proceeds through the formation of an enolate from 2-butanone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The subsequent aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.

Figure 1: Claisen-Schmidt condensation for the synthesis of the target chalcone.

Experimental Protocol:

-

Reagents and Materials:

-

4-Methoxybenzaldehyde

-

2-Butanone (Methyl ethyl ketone)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve sodium hydroxide (5.0 g, 125 mmol) in distilled water (50 mL).

-

To this solution, add ethanol (30 mL) and cool the mixture in an ice bath with stirring.

-

In a separate beaker, prepare a mixture of 4-methoxybenzaldehyde (13.6 g, 100 mmol) and 2-butanone (7.2 g, 100 mmol).

-

Add the aldehyde-ketone mixture dropwise to the cooled NaOH solution over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. The formation of a yellow precipitate should be observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 8:2).

-

Once the reaction is complete, acidify the mixture by slowly adding 10% HCl until the pH is approximately 7.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water (3 x 50 mL) to remove any inorganic impurities.

-

Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxyphenyl)pent-1-en-3-one as a crystalline solid.

-

-

Characterization: The purified product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

| Parameter | Expected Value |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 60-62 °C |

| Yield | Typically 80-90% |

Table 1: Physical and Yield Data for the Synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one.

Michael Addition Reactions: Expanding Molecular Complexity

The electrophilic β-carbon of 1-(4-methoxyphenyl)pent-1-en-3-one makes it an excellent substrate for Michael (1,4-conjugate) addition reactions.[2] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide range of nucleophiles.[3]

Figure 2: General workflow for the Michael addition to the target chalcone.

The addition of thiols to α,β-unsaturated carbonyls is a highly efficient and often base-catalyzed reaction.[4] The resulting β-thioether ketones are valuable intermediates in medicinal chemistry and materials science.

Experimental Protocol (General Procedure):

-

Reagents and Materials:

-

1-(4-Methoxyphenyl)pent-1-en-3-one

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Catalyst (e.g., triethylamine, sodium methoxide)

-

Solvent (e.g., ethanol, dichloromethane)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (1.90 g, 10 mmol) in the chosen solvent (50 mL) in a round-bottom flask.

-

Add the thiol (11 mmol, 1.1 equivalents) to the solution.

-

Add a catalytic amount of the base (e.g., 2-3 drops of triethylamine).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired β-thioether ketone.

-

| Nucleophile | Product | Typical Yield |

| Thiophenol | 3-(Phenylthio)-1-(4-methoxyphenyl)pentan-3-one | >90% |

| Benzyl thiol | 3-(Benzylthio)-1-(4-methoxyphenyl)pentan-3-one | >85% |

Table 2: Representative Thia-Michael Addition Reactions.

The conjugate addition of amines to chalcones provides access to β-amino ketones, which are important precursors for various nitrogen-containing bioactive molecules.[5]

Experimental Protocol (General Procedure):

-

Reagents and Materials:

-

1-(4-Methoxyphenyl)pent-1-en-3-one

-

Amine (e.g., piperidine, morpholine)

-

Solvent (e.g., ethanol, methanol)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (1.90 g, 10 mmol) in ethanol (40 mL).

-

Add the amine (12 mmol, 1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

-

The crude product can often be purified by recrystallization or column chromatography.

-

| Nucleophile | Product | Typical Yield |

| Piperidine | 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pentan-3-one | 80-90% |

| Morpholine | 1-(4-Methoxyphenyl)-3-morpholinopentan-3-one | 75-85% |

Table 3: Representative Aza-Michael Addition Reactions.

Synthesis of Heterocyclic Scaffolds

1-(4-Methoxyphenyl)pent-1-en-3-one serves as a versatile C3 synthon for the construction of various five- and six-membered heterocyclic rings, which are prevalent in numerous pharmaceuticals and natural products.

Pyrimidines are a class of nitrogen-containing heterocycles with a wide range of biological activities. They can be synthesized by the reaction of chalcones with amidine derivatives like guanidine or thiourea.

Reaction with Guanidine Hydrochloride:

Figure 3: Synthesis of a pyrimidine derivative from the target chalcone.

Experimental Protocol:

-

Reagents and Materials:

-

1-(4-Methoxyphenyl)pent-1-en-3-one

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 15 minutes.

-

Add 1-(4-methoxyphenyl)pent-1-en-3-one (1.90 g, 10 mmol) to the reaction mixture.

-

Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

-

Pyrazolines are five-membered nitrogen-containing heterocycles that can be readily synthesized by the condensation reaction of chalcones with hydrazine derivatives.

Experimental Protocol:

-

Reagents and Materials:

-

1-(4-Methoxyphenyl)pent-1-en-3-one

-

Hydrazine hydrate or Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (1.90 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.5 mL, 10 mmol) or phenylhydrazine (1.08 g, 10 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often crystallizes out upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from ethanol.

-

Conclusion and Future Outlook

1-(4-methoxyphenyl)pent-1-en-3-one has proven to be a remarkably versatile and valuable building block in organic synthesis. Its facile preparation via the Claisen-Schmidt condensation and its inherent reactivity towards a plethora of nucleophiles and dienophiles make it an attractive starting material for the synthesis of a diverse range of organic molecules. The detailed protocols provided in this application note offer a practical guide for researchers to harness the synthetic potential of this chalcone.

The continued exploration of new reactions and applications of 1-(4-methoxyphenyl)pent-1-en-3-one, particularly in the realm of asymmetric catalysis and the synthesis of novel bioactive compounds, will undoubtedly lead to further advancements in medicinal chemistry and materials science. The development of greener and more sustainable synthetic methodologies involving this chalcone will also be a key area of future research.

References

- Narender, T., & Reddy, K. P. (2007). A simple and convenient approach to the synthesis of β-amino ketones by aza-Michael addition of aliphatic and aromatic amines to α,β-unsaturated ketones. Tetrahedron Letters, 48(20), 3177-3180.

- Dimmock, J. R., & Kumar, P. (1997). Anticancer and cytotoxic properties of chalcones and their related compounds. Current Medicinal Chemistry, 4(1), 1-26.

- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.

- Go, M. L., Wu, X., & Liu, X. L. (2005). Chalcones: an update on cytotoxic and chemopreventive properties. Current medicinal chemistry, 12(4), 483-499.

- Varma, R. S. (2000). Solvent-free synthesis of chalcones. Clean Products and Processes, 1(2), 132-135.

- Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: a privileged structure in medicinal chemistry. Chemical reviews, 117(12), 7762-7810.

- Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).

- Siddiqui, Z. N., & Khan, A. A. (2011). Synthesis and biological evaluation of some new chalcone derivatives. Bioorganic & medicinal chemistry letters, 21(2), 643-648.

- Saylam, A. (2004). The Claisen-Schmidt condensation. Journal of the Serbian Chemical Society, 69(11), 935-951.

- Michael, A. (1887). Ueber die Addition von Natriumacetessig-und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).

- Lv, K., Liu, Y., Wang, C., & Guo, Y. (2010). Synthesis and biological evaluation of novel chalcone derivatives as potential antitumor agents. Bioorganic & medicinal chemistry letters, 20(14), 4216-4219.

Sources

The Versatile Chalcone: Application Notes on 1-(4-Methoxyphenyl)pent-1-en-3-one in Agrochemical Synthesis

Introduction: The Strategic Importance of the Chalcone Scaffold

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic use of versatile chemical scaffolds is paramount. Among these, the α,β-unsaturated ketones known as chalcones represent a privileged structural class. Chalcones, characterized by two aromatic rings linked by a three-carbon enone system, are not only naturally abundant but also serve as pivotal precursors for a diverse array of heterocyclic compounds with significant biological activities. This guide focuses on a specific and promising chalcone, 1-(4-Methoxyphenyl)pent-1-en-3-one , and its application as a foundational building block in the synthesis of next-generation agrochemicals. Its unique substitution pattern—a methoxy-activated phenyl ring and an ethyl ketone moiety—provides a reactive framework for developing potent fungicides and insecticides.

Core Application: Synthesis of Pyrazoline-Based Agrochemicals

A primary application of 1-(4-Methoxyphenyl)pent-1-en-3-one in agrochemical synthesis is its conversion into pyrazoline and pyrazole derivatives. Pyrazolines, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a well-established class of bioactive molecules in the agrochemical industry, exhibiting a broad spectrum of activities including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The α,β-unsaturated ketone functionality of the chalcone is perfectly poised for cyclocondensation reactions with hydrazine derivatives to yield these valuable heterocyclic systems.

The reaction proceeds via a nucleophilic addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of various substituents on the pyrazoline ring, enabling the fine-tuning of the resulting compound's biological activity and physical properties.

Caption: General reaction pathway for the synthesis of pyrazolines from a chalcone precursor.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-3-ethyl-1-phenyl-4,5-dihydro-1H-pyrazole

This protocol details the synthesis of a representative pyrazoline derivative from 1-(4-Methoxyphenyl)pent-1-en-3-one. The procedure is adapted from established methodologies for the synthesis of pyrazolines from chalcones.[4][5][6]

Materials and Reagents:

-

1-(4-Methoxyphenyl)pent-1-en-3-one (Substrate)

-

Phenylhydrazine (Reagent)

-

Glacial Acetic Acid (Catalyst and Solvent)

-

Ethanol (Recrystallization Solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers, Buchner funnel, and filter paper

-

Crushed ice

-

Thin-layer chromatography (TLC) apparatus

Experimental Procedure:

Caption: Step-by-step workflow for the synthesis of a pyrazoline derivative.

Detailed Steps:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-Methoxyphenyl)pent-1-en-3-one (1.0 mmol) in glacial acetic acid (15-20 mL).

-

Reagent Addition: To this solution, add phenylhydrazine (1.1 mmol).

-

Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 6-8 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice (approximately 100 g) while stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with several portions of cold water to remove any residual acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyrazoline derivative.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Characterization:

The structure of the synthesized pyrazoline can be confirmed by standard spectroscopic methods:

-

¹H NMR: Expect characteristic signals for the protons of the pyrazoline ring, typically appearing as a set of doublets of doublets in an ABX spin system, confirming the cyclization.[7]

-

¹³C NMR: The spectrum should show the disappearance of the α,β-unsaturated ketone carbons and the appearance of new signals corresponding to the saturated carbons of the pyrazoline ring.[7]

-

FT-IR: The spectrum should show the disappearance of the C=O stretching vibration of the starting chalcone and the appearance of a C=N stretching vibration characteristic of the pyrazoline ring.

-

Mass Spectrometry: To confirm the molecular weight of the final product.

Application Notes: Potential Agrochemical Activities

Derivatives of 1-(4-Methoxyphenyl)pent-1-en-3-one, particularly the synthesized pyrazolines, are expected to exhibit a range of agrochemical activities based on extensive research into this class of compounds.

Fungicidal Activity

Pyrazoline and pyrazole derivatives are known to possess potent antifungal properties against a variety of plant pathogens.[2] The proposed mechanism of action for some of these compounds involves the inhibition of key fungal enzymes, leading to disruption of cellular processes and eventual cell death. The specific substitution pattern on the pyrazoline ring, originating from the starting chalcone and hydrazine, is crucial in determining the spectrum and potency of the antifungal activity.

Table 1: Illustrative Antifungal Activity of Chalcone-Derived Pyrazolines against Common Plant Pathogens

| Compound Class | Target Pathogen | Typical Activity Range (EC₅₀ in µg/mL) | Reference |

| Phenylpyrazolines | Sclerotinia sclerotiorum | 10 - 50 | [2] |

| Phenylpyrazolines | Physalospora piricola | 15 - 60 | [2] |

| N-acetylpyrazolines | Pyricularia oryzae | 5 - 40 | [2] |

| Phenylpyrazolines | Aspergillus niger | 25 - 100 | [1] |

Note: The data in this table is illustrative and based on the reported activities of structurally related pyrazoline compounds. Specific testing of the synthesized derivative is required for precise determination of its efficacy.

Insecticidal Activity

A significant number of commercial and developmental insecticides are based on the pyrazole scaffold.[3][8] These compounds often act as neurotoxins, targeting the insect's central nervous system. The pyrazoline derivatives synthesized from 1-(4-Methoxyphenyl)pent-1-en-3-one are promising candidates for evaluation as novel insecticides. Structure-activity relationship studies have shown that the nature of the substituents on the pyrazole/pyrazoline ring plays a critical role in their insecticidal potency and spectrum of activity.

Conclusion and Future Directions

1-(4-Methoxyphenyl)pent-1-en-3-one is a highly valuable and versatile starting material for the synthesis of potential agrochemicals. The straightforward conversion of this chalcone into pyrazoline derivatives provides a robust platform for the development of novel fungicides and insecticides. The protocols and application notes presented herein serve as a comprehensive guide for researchers and professionals in the field of agrochemical discovery and development. Further optimization of the reaction conditions and exploration of a wider range of hydrazine derivatives are promising avenues for future research, potentially leading to the discovery of new, highly effective crop protection agents.

References

- Singh, K., et al. (2015). Synthesis and characterization of Pyrazoline derivatives. Journal of Integrated Science and Technology, 3(2), 39-41.

- Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.

-

Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. Available at: [Link]

- Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science, 11(1), 1-7.

- Jamode, V. S., et al. (2012). Synthesis and antimicrobial activity of some new pyrazolines and N-phenylpyrazolines. Journal of the Korean Chemical Society, 56(3), 355-360.

- Kumar, R., et al. (2024). Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in- Vitro and in-Silico Methods: A Combined Approach.

- Li, Y., et al. (2019). Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde. Molecules, 24(11), 2108.

- Al-Hourani, B. J., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(2), M1374.

- El-Sayed, M. A. A., et al. (2025). Synthesis, characterization, and agricultural bioefficacy evaluation of new pyridine derivatives as potential insecticides against cowpea aphid (Aphis craccivora Koch.). Current Chemistry Letters.

- Hernández-Vázquez, E., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(21), 7265.

- Ali, S., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1311, 138334.

- Bennani, B., et al. (2013). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. RASAYAN Journal of Chemistry, 6(1), 28-33.

- Almansour, A. I., et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis and larvicidal activity against Culex quinquefasciatus. Saudi Journal of Biological Sciences, 28(12), 7313-7319.

- Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 14(1), 1838-1851.

- Madhu Kumar, D. J., et al. (2015). Synthesis, Characterization and Pharmacological Activity Studies of Pyrazolines Containing 3, 4-Dimethoxy and 2, 4-Dinitro Compounds. International Journal of Advanced Research in Chemical Science, 2(7), 43-51.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica - Drug Research, 74(5), 1427-1441.

- Zhang, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Pest Management Science, 78(10), 4375-4384.

- Koutentis, P. A., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐3,3‐dimethyl‐2‐(2‐oxopropyl)‐3H‐indoles. Journal of Heterocyclic Chemistry.

Sources

- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. eresearchco.com [eresearchco.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one

[1]

Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting for Claisen-Schmidt Condensation Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one is a classic Claisen-Schmidt condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and 2-butanone (methyl ethyl ketone).[1]

While conceptually simple, this reaction is plagued by a critical regioselectivity issue: 2-butanone has two nucleophilic sites (

This guide provides optimized protocols, mechanistic insights, and troubleshooting steps to elevate yields from the typical 40-60% range to 85-95% .

Module 1: The Regioselectivity Challenge (The "Why")

The primary yield-killer in this synthesis is the competition between the Kinetic Enolate (attack at C1, methyl) and the Thermodynamic Enolate (attack at C3, methylene).

-

Target Pathway (Kinetic): Deprotonation of the terminal methyl group (

) leads to the desired linear product: 1-(4-methoxyphenyl)pent-1-en-3-one .[1] -

Impurity Pathway (Thermodynamic): Deprotonation of the internal methylene group (

) leads to the branched isomer: 3-methyl-4-(4-methoxyphenyl)but-3-en-2-one .[1]

Mechanistic Pathway Diagram

Figure 1: Bifurcation of the reaction pathway showing the origin of the linear target versus the branched impurity.

Module 2: Optimized Protocols

We recommend two distinct protocols depending on your available equipment.

Method A: Ultrasound-Assisted Synthesis (Recommended)

Best for: High yield (>85%), speed, and minimizing side reactions.

Rationale: Acoustic cavitation creates microscopic hotspots that accelerate the condensation step, overcoming the activation energy without bulk heating that favors the thermodynamic (branched) impurity [1, 2].

Protocol:

-

Reagents: Dissolve 4-methoxybenzaldehyde (10 mmol, 1.36 g) and 2-butanone (12 mmol, 0.86 g - slight excess) in Ethanol (15 mL).

-

Catalyst: Add pulverized NaOH (10 mmol, 0.40 g) or KOH pellets.

-

Sonication: Place the flask in an ultrasonic cleaning bath (frequency ~40 kHz) at 30°C .

-

Duration: Sonicate for 10–20 minutes . (Monitor via TLC; Hexane:EtOAc 8:2).

-

Quench: Pour the mixture into crushed ice-water (100 mL) containing dilute HCl (to neutralize excess base).

-

Isolation: Filter the precipitated solid.

-

Purification: Recrystallize from hot ethanol.

Method B: Standard Liquid Phase (Temperature Controlled)

Best for: Labs without sonication equipment.

Rationale: Using a specific addition sequence and temperature control favors the kinetic enolate.

Protocol:

-

Enolate Formation: Mix 2-butanone (15 mmol, excess) with 10% NaOH (aq) (5 mL) and Ethanol (10 mL). Stir at 0–5°C (ice bath) for 15 minutes.

-

Note: Pre-mixing ketone and base at low temperature favors the formation of the kinetic (methyl) enolate before the aldehyde is introduced.

-

-

Addition: Add 4-methoxybenzaldehyde (10 mmol) dropwise over 10 minutes.

-

Reaction: Stir at room temperature (25°C) for 4–6 hours. Do not reflux yet.

-

Dehydration: If TLC shows the intermediate aldol (alcohol) persists, heat gently to 50°C for 30 minutes to drive dehydration.

-

Workup: Pour into ice water, filter solid, wash with cold water.

Data Comparison

| Parameter | Standard Reflux | Ultrasound-Assisted | Solvent-Free (Grinding) |

| Time | 4–12 Hours | 10–20 Minutes | 5–10 Minutes |

| Yield | 55–65% | 87–92% | 90–95% |

| Selectivity | Moderate (Mix of isomers) | High (Linear favored) | High |

| Energy | High | Low | Very Low |

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of precipitating. How do I fix this?

Diagnosis: This is often caused by the presence of the intermediate

-

Force Dehydration: If the product is oily, re-dissolve in ethanol with a trace of p-toluenesulfonic acid (pTSA) and reflux for 30 minutes. This drives the elimination of water.

-

Induce Crystallization: Dissolve the oil in a minimum amount of hot ethanol, add water until slightly turbid, and scratch the glass side with a rod while cooling on ice.

Q2: I see two spots on my TLC close together. Which is which?

Diagnosis: You likely have the Branched Isomer (Thermodynamic product) alongside your target. Identification:

-

Target (Linear): typically lower

(more polar due to accessible carbonyl).[1] -

Impurity (Branched): typically higher

.[1] Prevention: Lower your reaction temperature. If you refluxed at 80°C from the start, you promoted the thermodynamic enolate. Repeat using Method B (0°C initiation).

Q3: The yield is stalled at 50%. Adding more catalyst doesn't help.

Diagnosis: The reaction produces water. As water concentration increases, the equilibrium shifts back to the reactants (retro-aldol). Corrective Action:

-

Concentration: Run the reaction at a higher concentration (less solvent).

-

Water Scavenging: Although difficult in basic aqueous media, using solid NaOH (Method A) helps because the solid hydroxide consumes the produced water to some extent, or simply creates a saturated environment that "salts out" the organic product, driving precipitation and equilibrium forward [3].

Q4: Can I use acid catalysis instead?

Analysis: While acid catalysis (e.g., HCl gas in ethanol) is possible, it is generally not recommended for this specific substrate. Reason: The methoxy group on the aldehyde is electron-donating, which deactivates the carbonyl carbon toward nucleophilic attack. Acid catalysis requires protonation of the carbonyl, but the reaction is often sluggish compared to the aggressive nucleophilic enolate formed in base. Stick to Base Catalysis .

Module 4: Optimized Workflow Diagram

Figure 2: Step-by-step decision tree for optimized synthesis and troubleshooting.

References

-

Ultrasonic Assisted Synthesis of 1,5-Bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one. Asian Journal of Chemistry. (2024). Demonstrates the efficacy of ultrasound in shortening reaction times and improving yields for similar chalcone/pentadienone systems.

-

Ultrasound Assisted Synthesis... of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one. Material Science Research India. (2021). Validates the specific conditions (30°C, Ethanol) for methoxy-substituted enone synthesis.

-

A Facile Solvent Free Claisen-Schmidt Reaction. Molecules. (2012).[2] Provides evidence for high-yield solvent-free/solid-state protocols using NaOH, relevant for maximizing throughput.

-

Aldol Reaction and Condensation. Chemistry LibreTexts. (2020). Authoritative grounding on the kinetic vs. thermodynamic control mechanisms in aldol condensations of asymmetric ketones like 2-butanone.[1]

Purification of crude 1-(4-Methoxyphenyl)pent-1-en-3-one by recrystallization

[1][2][3]

Ticket ID: PUR-CHAL-042 Subject: Recrystallization Protocol & Troubleshooting for Low-Melting Enones Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Compound Profile

User Warning: The purification of 1-(4-Methoxyphenyl)pent-1-en-3-one (also known as p-methoxystyryl ethyl ketone) presents a specific thermodynamic challenge: Oiling Out .[1][2][3]

Because this compound has a relatively low melting point (~60–62°C ), standard recrystallization techniques that involve boiling solvents often fail.[2][3] If the solute melts before it dissolves, or if the solution phase separates above the crystallization temperature, you will obtain an oil rather than crystals.[2][3]

| Parameter | Data | Critical Note |

| CAS Registry | 104-27-8 | |

| Structure Type | Susceptible to polymerization in light/acid.[1][2][3] | |

| Melting Point | 61–62°C | CRITICAL: Do not exceed 55°C during dissolution if possible to avoid phase separation (oiling).[2][3] |

| Synthesis Route | Claisen-Schmidt Condensation | Impurities: p-Anisaldehyde (liquid), |

| Solubility | High in EtOAc, Acetone, DCM.[3] | Requires a polar protic or non-polar hydrocarbon mix for crystallization.[1][2][3] |

Solvent System Selection

The choice of solvent is dictated by the "Like Dissolves Like" principle, but modified for the low melting point.[2][3]

Primary Recommendation: Ethanol (95%) / Water[1][2][3][4]

-

Mechanism: Ethanol solubilizes the enone; water acts as an anti-solvent to decrease solubility at lower temperatures.[2][3]

-

Pros: Green chemistry compliant, good removal of unreacted aldehyde (which stays in the ethanol/water mother liquor).[2][3]

-

Cons: High risk of oiling out if water is added too quickly or if the mixture is too hot.[2][3]

Secondary Recommendation: Hexane / Ethyl Acetate (9:1)[1][2][3]

Standard Operating Procedure (SOP)

Objective: Obtain >98% pure crystalline solid from crude reaction mixture.

Phase A: Preparation

-

Crude Check: If your crude material is a dark oil, do not proceed directly to recrystallization.[2][3] Perform a "Flash Filtration" through a short silica plug using 10% EtOAc/Hexane to remove tarry polymers.[1][2][3]

-

Seed Crystal: Always save a tiny grain of crude solid.[1][2][3] If you have no solid, scratch the side of the flask with a glass rod to induce nucleation before starting the main batch.[2][3]

Phase B: The "Warm" Dissolution (Ethanol Method)[2][3]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol dropwise while heating the flask in a water bath set to 50°C (Do not boil).

-

Saturation: Swirl until dissolved. If oil droplets remain at the bottom, add just enough ethanol to dissolve them.[2][3]

-

Anti-Solvent Addition: Remove from heat. Add warm water (40°C) dropwise until a faint, persistent cloudiness appears.

-

Clarification: Add one drop of Ethanol to clear the cloudiness.[2][3]

Phase C: Crystallization & Collection[1][3][4]

-

Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed.

-

Cold Soak: Once at room temperature, place in an ice bath (0°C) for 30 minutes.

-

Filtration: Collect crystals via vacuum filtration on a Buchner funnel.

-

Drying: Vacuum desiccate.[1][2][3] Do not oven dry above 40°C.

Troubleshooting Logic (The "Help Desk")

Issue 1: "My product turned into a yellow blob/oil at the bottom."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).[1][2][3][4] Cause: The temperature of the solution dropped below the saturation temperature of the solute before it dropped below the melting point of the solvated solid.[2][3] Fix:

-

Reheat the mixture until the oil redissolves (do not boil).

-

Add a small amount of more solvent (Ethanol) to lower the saturation point.[2][3]

-

Crucial: Add a seed crystal at 45°C. The seed provides a template for the oil to solidify onto rather than crashing out as a liquid.[2][3]

Issue 2: "No crystals formed even on ice."[1][2][3]

Diagnosis: Supersaturation not reached or "Supercooling." Cause: Too much solvent was used, or the compound is stuck in a metastable state.[2][3] Fix:

-

Scratch the inner glass surface with a glass rod (induces nucleation sites).[2][3]

-

Evaporate 20% of the solvent stream under nitrogen/air.[2][3]

Issue 3: "Crystals are sticky and smell like almonds/anise."[1][2][3]

Diagnosis: Contamination with p-Anisaldehyde (starting material).[1][2][3] Cause: Aldehydes are oils and can coat the crystal lattice.[2][3] Fix:

[1][2][3]

FAQ (Frequently Asked Questions)

Q: Can I use Acetone? A: Acetone is generally too good a solvent for this compound.[1][2][3] You will need a very large volume of hexane to precipitate it, which lowers yield.[2][3] Ethanol is preferred because it allows water as an anti-solvent.[1][2][3]

Q: The literature says MP is 61°C, but mine melts at 54°C. Why? A: This is freezing point depression caused by impurities (likely the cis-isomer or unreacted ketone).[2][3] Recrystallize again. If the MP does not rise, check NMR for cis-isomer content (coupling constant of vinylic protons will be ~12 Hz for cis vs ~16 Hz for trans).[1][2][3]

Q: Why do I need to avoid light?

A:

References

-

Compound Data: National Center for Biotechnology Information.[1][2][3] (2025).[1][2][3] PubChem Compound Summary for CID 5803450, 1-(4-Methoxyphenyl)-1-penten-3-one. Retrieved from [Link]

-

Crystallization Theory: University of Wisconsin-Madison, Dept. of Chemistry. Recrystallization and Melting Point Determination. Retrieved from [Link]

-

Oiling Out Mechanisms: Mettler Toledo.[1][2][3] Oiling Out in Crystallization: Detection and Solutions. Retrieved from [Link][1][2][3]

-

Synthesis Context (Analogous): Ravindra, H. J., et al. (2008).[2][3][5] Growth and characterization of an efficient nonlinear optical D–π–A–π–D type chalcone single crystal. Journal of Crystal Growth. (Context for chalcone solubility and handling). Retrieved from [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one | C13H16O2 | CID 5373780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-1-penten-3-one | C12H14O2 | CID 5803450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Chalcone Synthesis & Optimization

Topic: Prevention of Michael Addition Byproducts in Claisen-Schmidt Condensation

Diagnostic Hub: Understanding the Failure Mode

The Issue:

You are synthesizing chalcones (

-

Gummy, non-crystallizing oils.

-

Multiple spots on TLC (with

values lower than the target). -

High molecular weight impurities in Mass Spec (dimers/oligomers).

The Cause: The product you are making (Chalcone) is an electron-deficient alkene (Michael Acceptor). The starting material (Acetophenone derivative) is a nucleophile (Michael Donor) in the presence of base.[1][2]

If the reaction conditions are too aggressive or the stoichiometry is skewed, the excess enolate attacks the product instead of the aldehyde, forming a Michael Adduct (1,5-diketone). This can further cyclize via Robinson Annulation to form complex oligomers.

Mechanism of Failure (Visualization)

Figure 1: The Claisen-Schmidt pathway. The red dashed line indicates the parasitic Michael addition where the target product is consumed by unreacted starting material.

Critical Parameter Optimization

To prevent Michael addition, you must manipulate the Kinetic vs. Thermodynamic controls of the reaction.

A. Stoichiometry & Order of Addition

The most common error is using a 1:1 ratio or an excess of ketone.

-

Rule: The Enolate (Ketone) must never be in excess relative to the Electrophile (Aldehyde).

-

Solution: Use 1.0 equiv Ketone : 1.2 equiv Aldehyde .

-

Technique (Inverse Addition): Do not dump all reagents together. Dissolve the aldehyde and base in the solvent first. Add the ketone dropwise. This ensures that any enolate formed immediately finds an aldehyde molecule to react with, rather than a chalcone molecule.

B. Catalyst Selection (Base vs. Acid)

Strong bases (NaOH/KOH) generate high concentrations of enolate, increasing the risk of Michael addition.[1]

| Catalyst System | Risk Level | Mechanism Note | Recommended For |

| NaOH / EtOH | High | Generates strong Enolate nucleophile. | Simple, non-sensitive substrates. |

| Ba(OH)₂ / MeOH | Medium | Milder basicity; often precipitates product faster. | Substrates sensitive to strong alkali. |

| SOCl₂ / EtOH | Zero | Acid Catalysis (via Enol). No enolate formed. | Stubborn Michael addition cases. |

| BF₃·OEt₂ | Low | Lewis Acid catalysis. | Electron-rich aldehydes. |

Standard Operating Procedures (SOPs)

Protocol A: Optimized Base-Catalyzed Method (Inverse Addition)

Best for standard synthesis where acid sensitivity is not an issue.

-

Preparation: In a round-bottom flask, dissolve 1.2 mmol of Aldehyde in 5 mL of Ethanol (95%).

-

Activation: Add 1.5 mmol of NaOH (as a 10% or 4M aq. solution). Stir at

C (ice bath) for 10 minutes. -

Controlled Addition: Dissolve 1.0 mmol of Ketone in 2 mL of Ethanol. Load this into a dropping funnel or syringe pump.

-

Reaction: Add the ketone solution dropwise over 15–20 minutes to the cold aldehyde/base mixture.

-

Why? Keeps enolate concentration low; favors Aldol condensation over Michael addition.

-

-

Monitoring: Stir at room temperature. Check TLC every 30 mins.

-

Endpoint: Disappearance of ketone.

-

-

Workup: Pour into ice water. Acidify slightly (pH 5-6) with 1M HCl to neutralize the enolate and prevent retro-aldol or Michael reactions during workup. Filter the precipitate.[3][4]

Protocol B: Acid-Catalyzed Method (The "Michael-Proof" Route)

Use this if Protocol A yields gums/oligomers. Acid catalysis proceeds via an Enol mechanism, which is a much poorer nucleophile than an Enolate, effectively shutting down the Michael addition pathway.

-

Reagents: Mix 1.0 mmol Ketone and 1.0 mmol Aldehyde in 5 mL dry Ethanol.

-

Catalyst: Add 0.5 mL Thionyl Chloride (

) dropwise (Caution: Exothermic, evolves HCl gas).-

Note: The

reacts with EtOH to generate anhydrous HCl in situ.

-

-

Reaction: Stir at room temperature for 1–12 hours.

-

Workup: The product usually precipitates directly as the hydrochloride salt or free solid upon cooling. Filter and wash with cold ethanol.[2]

Troubleshooting & FAQs

Decision Tree for Troubleshooting

Figure 2: Diagnostic workflow for common chalcone synthesis failures.

Frequently Asked Questions

Q: I see a solid forming, but it turns into a gum upon filtration. Why? A: This is often a mixture of the Chalcone and the Michael Adduct (1,5-diketone). The mixture depresses the melting point.

-

Fix: Recrystallize immediately from boiling ethanol. The Michael adduct is often more soluble in ethanol than the chalcone, allowing you to isolate the pure product upon cooling.

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating accelerates both the main reaction and the side reactions. If using microwave, use solvent-free conditions (e.g., grinding with solid NaOH or KOH) for very short times (1-2 mins). The lack of solvent mobility can physically restrict the Michael addition.

Q: My reaction stalls at the

-

Fix: The elimination of water requires driving force. If stuck here, add a trace of acid (pTSA) and heat, or simply increase the reaction temperature to 50-60°C to push the equilibrium toward the alkene.

References

- Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Claisen-Schmidt protocols).

-

BenchChem Technical Guides . "A Comparative Guide to NaOH vs. Acid Catalysis for Chalcone Synthesis."

-

Palleros, D. R. "Solvent-Free Synthesis of Chalcones." Journal of Chemical Education, 2004, 81(9), 1345.

- C. B. N. Rao et al. "Acid-catalyzed condensation: A viable alternative." Indian Journal of Chemistry, Section B.

- Zangade, S. et al. "Green and efficient synthesis of chalcones using grinding technique." Chemical Science Transactions, 2013.

Sources

Optimizing reaction temperature for 1-(4-Methoxyphenyl)pent-1-en-3-one preparation

Topic: Reaction Temperature Optimization & Troubleshooting Target Molecule: (E)-1-(4-Methoxyphenyl)pent-1-en-3-one Reaction Type: Claisen-Schmidt Condensation (Cross-Aldol) Standard Reagents: 4-Methoxybenzaldehyde (p-Anisaldehyde) + 2-Butanone (Methyl Ethyl Ketone) + Base Catalyst (NaOH/KOH).[1]

Core Directive: The Kinetic vs. Thermodynamic Balance

Welcome to the Technical Support Center. As a researcher, your primary challenge in synthesizing 1-(4-Methoxyphenyl)pent-1-en-3-one is Regioselectivity .[1]

2-Butanone is an unsymmetrical ketone with two nucleophilic sites:

-

C1 (Methyl): Kinetic site.[1] Less sterically hindered.[1] Attack here yields your target (Linear Product).

-

C3 (Methylene): Thermodynamic site.[1] Forms a more substituted (stable) enolate.[1][2] Attack here yields the impurity 4-(4-methoxyphenyl)-3-methylbut-3-en-2-one (Branched Product).[1]

The Critical Rule: To maximize the yield of the linear target, you must operate under Kinetic Control .[1] This generally necessitates lower reaction temperatures (

Visualizing the Reaction Pathway

The following diagram maps the decision points determined by temperature.

Figure 1: Reaction pathway showing the divergence between Kinetic Control (Target) and Thermodynamic Control (Impurity) based on temperature.[1]

Optimized Protocol (The "Gold Standard")